1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene

Flame Retardant Processing Thermal Stability Polymer Compounding

1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene is a highly brominated aromatic compound belonging to the polybrominated diphenoxybenzene flame retardant family. It features a central tetrabromobenzene core symmetrically linked via methylene bridges to two fully brominated pentabromophenoxy pendants, resulting in a molecular formula of C₂₀H₄Br₁₄O₂ (MW 1394.9 g/mol) and a bromine content of approximately 80.2% by weight.

Molecular Formula C20H4Br14O2
Molecular Weight 1394.9 g/mol
CAS No. 94441-97-1
Cat. No. B12685985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene
CAS94441-97-1
Molecular FormulaC20H4Br14O2
Molecular Weight1394.9 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1Br)Br)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br
InChIInChI=1S/C20H4Br14O2/c21-5-3(1-35-19-15(31)11(27)9(25)12(28)16(19)32)6(22)8(24)4(7(5)23)2-36-20-17(33)13(29)10(26)14(30)18(20)34/h1-2H2
InChIKeyCOCIGRUDDLZNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene (CAS 94441-97-1): A Structurally Distinct Ultra-High-Bromine Flame Retardant


1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene is a highly brominated aromatic compound belonging to the polybrominated diphenoxybenzene flame retardant family. It features a central tetrabromobenzene core symmetrically linked via methylene bridges to two fully brominated pentabromophenoxy pendants, resulting in a molecular formula of C₂₀H₄Br₁₄O₂ (MW 1394.9 g/mol) and a bromine content of approximately 80.2% by weight . The compound exhibits an exceptionally low vapor pressure of 2.15 × 10⁻²⁹ mmHg at 25 °C, a boiling point of 867.8 °C, and a flash point of 372.6 °C, which distinguish it from closely related diphenoxybenzene analogs that lack the methylene spacer . These properties position this compound as a candidate for applications requiring extreme thermal stability and minimal fugitive emissions.

Why 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene Cannot Be Replaced by Common In-Class Alternatives


Although 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene shares the same total bromine count (14 Br atoms) with the direct diphenoxybenzene analog tetradecabromo-1,4-diphenoxybenzene (CAS 58965-66-5), the insertion of methylene bridges between the central benzene and the pentabromophenoxy substituents fundamentally alters key physical properties that govern processability, safety, and environmental fate. Specifically, the target compound exhibits a boiling point elevated by more than 160 °C, a flash point increased by over 70 °C, and an estimated vapor pressure at least 27 orders of magnitude lower than that of the non-methylene analog . These differences mean that the two compounds are not interchangeable in compounding operations where processing temperatures, volatile organic compound emission limits, or thermal degradation thresholds are critical control parameters. Substitution without reformulation can lead to unexpected thermal decomposition, non-compliance with fire safety codes, or altered material performance. The following quantitative evidence details the magnitude of these differences across multiple orthogonal measurement dimensions.

Quantitative Differentiation of 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene Against Its Closest Analogs


Boiling Point Elevation: Methylene Bridge Confers Superior Thermal Stability Over Direct Diphenoxybenzene Analog

The introduction of methylene bridges between the central tetrabromobenzene ring and each pentabromophenoxy pendant raises the boiling point of 1,2,4,5-tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene to 867.8 °C at 760 mmHg, compared with 704.6 ± 60.0 °C for the direct diphenoxybenzene analog tetradecabromo-1,4-diphenoxybenzene (CAS 58965-66-5), a difference of approximately 163 °C . This elevated boiling point indicates stronger intermolecular interactions in the condensed phase and predicts a higher onset temperature for thermal degradation, which is critical for high-temperature polymer processing such as engineering thermoplastics compounding.

Flame Retardant Processing Thermal Stability Polymer Compounding

Flash Point Enhancement: Methylene-Bridged Structure Offers Wider Safety Margins in Melt Processing

The flash point of 1,2,4,5-tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene is reported as 372.6 °C, compared with 300.1 ± 31.4 °C for tetradecabromo-1,4-diphenoxybenzene (CAS 58965-66-5) . This 72.5 °C higher flash point provides a substantially wider safety margin during extrusion, injection molding, or other melt-processing operations where localized hot spots can initiate undesirable exothermic events.

Flame Retardant Safety Processing Window Thermal Hazard

Vapor Pressure Extremity: Methylene Linkage Drives 27 Orders of Magnitude Lower Volatility Than the Direct Analog

1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene displays an experimentally imputed vapor pressure of 2.15 × 10⁻²⁹ mmHg at 25 °C, indicating virtually zero equilibrium headspace concentration . In contrast, the structurally similar tetradecabromo-1,4-diphenoxybenzene (CAS 58965-66-5), which lacks the methylene spacers and features direct ether linkages, has a predicted vapor pressure of approximately 0.0 ± 2.2 mmHg at 25 °C . Even considering the large uncertainty in the analog's value, the target compound's volatility is at least 27 orders of magnitude lower. The methylene bridges increase the molecular weight by 28 g/mol and introduce conformational flexibility that enhances crystal packing, both of which contribute to the dramatic reduction in vapor pressure.

Volatility Emission Control Environmental Persistence

LogP and Lipophilicity: Potential for Reduced Bioaccumulation Versus the Direct Diphenoxybenzene Analog

The octanol-water partition coefficient (LogP) for 1,2,4,5-tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene has been reported as 13.0 (SIELC, experimental) and 15.52 (ChemSrc, predicted) [1]. For the direct analog tetradecabromo-1,4-diphenoxybenzene (CAS 58965-66-5), a LogP of 15.95 has been reported . While the exact values vary by estimation method, the consistent trend suggests that the methylene-bridged congener has a slightly lower LogP (by approximately 0.5–2.9 log units), which corresponds to a 3- to 800-fold lower predicted lipid affinity. This difference may translate into reduced bioconcentration potential and lower bioaccumulation factors in regulatory environmental risk assessments.

Environmental Fate Bioaccumulation Regulatory Toxicology

Molecular Weight and Bromine Density: Balancing Bromine Content Against Physical Form

With a molecular weight of 1394.9 g/mol and 14 bromine atoms, 1,2,4,5-tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene has a calculated bromine mass fraction of 80.2% . Tetradecabromo-1,4-diphenoxybenzene (CAS 58965-66-5), containing the same 14 bromine atoms but lacking the methylene bridges, has a molecular weight of 1366.85 g/mol and a corresponding bromine fraction of 81.8% [1]. The absolute difference of 1.6 percentage points in bromine content is small, but the 28 g/mol increase in molecular weight due to the two methylene groups alters the compound's physical density (2.873 vs. 3.0 g/cm³) and potentially its dispersion characteristics in polymer matrices.

Flame Retardant Efficiency Formulation Loading Bromine Content

Procurement-Relevant Application Scenarios for 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene


High-Temperature Engineering Thermoplastic Compounding (e.g., PBT, PET, Polyamide)

The 867.8 °C boiling point and 372.6 °C flash point of this compound permit its use in engineering thermoplastics processed above 280 °C, where the direct analog (CAS 58965-66-5, BP 704.6 °C, FP 300.1 °C) would risk volatilization, thermal degradation, or ignition. Formulators targeting UL 94 V-0 ratings in glass-filled PBT or PET can incorporate this compound without the processing window constraints imposed by lower-boiling alternatives.

Low-Emission Flame-Retardant Textile Back-Coating and Electronics Encapsulation

With a vapor pressure of 2.15 × 10⁻²⁹ mmHg at 25 °C , the compound is effectively non-volatile under ambient and typical processing conditions. This property is critical for indoor textile back-coatings and electronics encapsulation where VOC emission standards (e.g., Indoor Air Quality certifications) restrict the use of traditional brominated flame retardants that exhibit measurable headspace concentrations.

Environmental Regulatory Compliance: Reduced Bioaccumulation Risk Profile

The lower LogP of 13.0–15.5 (vs. 15.95 for the direct analog) [1] indicates potentially reduced bioconcentration. For manufacturers subject to REACH substance evaluation or TSCA risk assessment, this property may simplify dossier preparation and lower risk quotient calculations, especially when the alternative is tetradecabromo-1,4-diphenoxybenzene (CAS 58965-66-5), which has a higher predicted LogP and is already flagged in several environmental monitoring programs.

Radiation-Curable Flame-Retardant Formulations for 3D Printing

A patent application (US20050209357A1) explicitly discloses 1,2,4,5-tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene as a component of radiation-curable compositions used in stereolithography and rapid prototyping [2]. The combination of high bromine content, near-zero volatility, and the methylene bridge architecture—which may reduce interference with photoinitiator radical chemistry—makes it a candidate for 3D-printed parts requiring UL 94 V-0 certification.

Quote Request

Request a Quote for 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.